molecular formula C17H24N2O3S B5581229 (1R*,3S*)-3-methoxy-3-methyl-7-{[2-(methylthio)pyridin-3-yl]carbonyl}-7-azaspiro[3.5]nonan-1-ol

(1R*,3S*)-3-methoxy-3-methyl-7-{[2-(methylthio)pyridin-3-yl]carbonyl}-7-azaspiro[3.5]nonan-1-ol

Cat. No.: B5581229
M. Wt: 336.5 g/mol
InChI Key: ALMQSLKUNPFMFA-CJNGLKHVSA-N
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Description

(1R*,3S*)-3-methoxy-3-methyl-7-{[2-(methylthio)pyridin-3-yl]carbonyl}-7-azaspiro[3.5]nonan-1-ol is a useful research compound. Its molecular formula is C17H24N2O3S and its molecular weight is 336.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.15076381 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantiodivergent Synthesis and Medicinal Applications

Researchers have developed methods for the enantiodivergent synthesis of bis-spiropyrrolidines, including compounds structurally similar to the one mentioned. These methods involve sequential interrupted and completed (3 + 2) cycloadditions, offering a pathway to generate homochiral compounds with potential in medicinal chemistry due to their rigid and densely substituted structures (Conde et al., 2015).

Synthons for Fused Heterocycles

1-Aryl-5-methoxypyrrolones have been identified as valuable synthons for creating fused heterocycles. These derivatives can lead to the formation of aziridine and hydroxylamine products, which further form pyrroloisoxazoles or pyrroloisothiazoles under varying conditions, showcasing their versatility in heterocyclic chemistry (El-Nabi, 2002).

Novel Antibacterial Agents

Research into the synthesis of novel quinolines with antibacterial activity against respiratory pathogens has shown promising results. Compounds with a spiroazaspiro structure have demonstrated potent in vitro and in vivo activity, highlighting their potential in treating respiratory tract infections (Odagiri et al., 2013).

Anticancer and Antidiabetic Applications

Spirothiazolidines and their analogs have been developed as potential anticancer and antidiabetic agents. Some of these compounds have shown significant activity against human breast and liver carcinoma cell lines, as well as inhibitory effects on enzymes relevant to diabetes management (Flefel et al., 2019).

Azabicyclic Amino Acids Synthesis

The stereocontrolled synthesis of azabicyclic amino acids via dearomatizing cyclization of enolates derived from N-nicotinoyl glycine and alanine derivatives has been explored. This method generates new chiral centers and is significant for the development of pharmaceuticals and complex natural products (Arnott et al., 2006).

Properties

IUPAC Name

[(1R,3S)-1-hydroxy-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-7-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-16(22-2)11-13(20)17(16)6-9-19(10-7-17)15(21)12-5-4-8-18-14(12)23-3/h4-5,8,13,20H,6-7,9-11H2,1-3H3/t13-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMQSLKUNPFMFA-CJNGLKHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C12CCN(CC2)C(=O)C3=C(N=CC=C3)SC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H](C12CCN(CC2)C(=O)C3=C(N=CC=C3)SC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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